molecular formula C16H16F3N3 B2524762 N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide CAS No. 338420-59-0

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide

Cat. No.: B2524762
CAS No.: 338420-59-0
M. Wt: 307.32
InChI Key: NAJNDOYLVITRGS-UHFFFAOYSA-N
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Description

N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of environmentally benign organoboron reagents and recyclable catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, including those involved in cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the trifluoromethyl group with the pyridine ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N'-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3/c1-11(2)21-15(12-5-4-8-20-10-12)22-14-7-3-6-13(9-14)16(17,18)19/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJNDOYLVITRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CN=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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